BMS-737

CYP17A1 Inhibition Androgen Biosynthesis CRPC

CRPC research often requires CYP17 inhibition without the glucocorticoid deficiency and mineralocorticoid excess caused by non-selective steroidal inhibitors like abiraterone. BMS-737 (compound 33) is a non-steroidal, reversible CYP17A1 inhibitor with 11-fold selectivity for 17,20-lyase over 17α-hydroxylase, enabling targeted androgen suppression while preserving critical steroidogenic pathways. • 11-fold lyase selectivity minimizes confounding hydroxylase inhibition in cell-based assays (H295R) • Clean xenobiotic CYP profile-no CYP2D6/CYP3A4 inhibition, TDI, or induction • High oral bioavailability (F=100%) and 16 h half-life in cynomolgus monkeys; 83% serum testosterone reduction without mineralocorticoid/glucocorticoid perturbation • Well-characterized PK/PD supports once-daily dosing in preclinical efficacy models

Molecular Formula C16H11FN6
Molecular Weight 306.30 g/mol
Cat. No. B15136041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-737
Molecular FormulaC16H11FN6
Molecular Weight306.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C3=NC=CC(=C3C=N2)C4=CN=CN=C4N)F
InChIInChI=1S/C16H11FN6/c17-10-1-3-11(4-2-10)23-16-14(8-22-23)12(5-6-20-16)13-7-19-9-21-15(13)18/h1-9H,(H2,18,19,21)
InChIKeyOEVSKJAZBGCGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-737: Lyase-Selective CYP17 Inhibitor for CRPC


BMS-737 (compound 33) is a non-steroidal, reversible small molecule inhibitor designed to target castration-resistant prostate cancer (CRPC). It is characterized by its potent inhibition of the CYP17A1 enzyme, specifically achieving an 11-fold selectivity for inhibiting the 17,20-lyase reaction over the 17α-hydroxylase reaction . This selectivity profile is intended to reduce androgen production while minimizing disruption to other critical steroid hormone pathways, distinguishing it from non-selective steroidal alternatives .

Workflow Lyase-selective CYP17 inhibition studies in androgen synthesis pathways
Selection Non-steroidal inhibitor with reported lyase/hydroxylase selectivity profile
Use Context Steroidogenesis pathway interrogation without hydroxylase-preferring blockade

BMS-737 vs. Other CYP17 Inhibitors


Substituting BMS-737 with other CYP17 inhibitors like abiraterone or seviteronel is not equivalent due to fundamental differences in their chemical class, mechanism of inhibition, and selectivity profiles. Abiraterone is a steroidal, irreversible inhibitor that preferentially blocks 17α-hydroxylase, leading to a distinct downstream hormonal profile that necessitates co-administration of prednisone . Even among non-steroidal inhibitors, selectivity for the lyase versus hydroxylase activity varies significantly; for instance, seviteronel exhibits approximately a 10-fold selectivity, while orteronel shows about a 5-fold selectivity . BMS-737's specific 11-fold lyase selectivity is coupled with a 'clean' xenobiotic CYP profile, a combination of properties that is not uniformly shared across the compound class .

Steroidal vs. Non-Steroidal Class
Abiraterone (steroidal, hydroxylase-preferring) may shift androgen precursor profiles; lyase-selectivity endpoints may not replicate.
Lyase Selectivity Ratio Variance
Non-steroidal CYP17 inhibitors differ in lyase/hydroxylase selectivity; reported ratios may not transfer across seviteronel or orteronel.
Xenobiotic CYP Interaction Profile
Reported minimal off-target CYP interaction (no CYP3A4 TDI) may not be shared by other lyase-selective tools, introducing metabolic noise.

BMS-737: Quantitative Comparison Evidence


Lyase vs. Hydroxylase Selectivity

BMS-737 demonstrates 11-fold selectivity for inhibiting the CYP17 lyase reaction over the hydroxylase reaction . In stark contrast, the approved drug abiraterone exhibits the inverse selectivity profile, preferentially inhibiting hydroxylase. One study reports abiraterone's lyase IC50 as 15 nM and hydroxylase IC50 as 2.5 nM, translating to a 0.17-fold selectivity (i.e., ~6-fold more selective for hydroxylase) . This fundamental difference in target engagement within the same enzyme can lead to disparate downstream hormonal effects, which is critical for research applications modeling CRPC.

Lyase Selectivity
Cross-study comparable
BMS-737 vs Abiraterone
~65-fold difference in selectivity ratio
Supports lyase-pathway attribution; distinct from hydroxylase-preferring profiles.
Isolated human CYP17A1 enzyme assays.
CYP17A1 Inhibition Androgen Biosynthesis CRPC

Lyase Selectivity Among Non-Steroidal Inhibitors

Among non-steroidal CYP17 inhibitors, BMS-737's 11-fold selectivity for lyase over hydroxylase is a differentiating feature. The clinical candidate seviteronel (VT-464) is reported to have a lyase/hydroxylase selectivity of approximately 10-fold with a lyase IC50 of 69 nM . Another clinical-stage molecule, orteronel (TAK-700), exhibits a 5-fold lyase selectivity with a lyase IC50 of 38 nM . While these compounds are also lyase-selective, the specific ratio of BMS-737 (11-fold) represents a unique point on the selectivity spectrum, which may translate to distinct pharmacological effects in comparative studies.

Lyase Selectivity Among NSIs
Cross-study comparable
BMS-737 11-fold vs Seviteronel ~10-fold / Orteronel 5-fold
1.1-fold and 2.2-fold higher selectivity
Distinct selectivity point for SAR studies; ratio may influence androgen pathway endpoints.
In vitro human CYP17A1 enzymatic assays.
CYP17A1 Lyase Inhibition Selectivity Profile

In Vivo Testosterone Suppression

In a 1-day pharmacokinetic/pharmacodynamic (PK/PD) study in cynomolgus monkeys, a single dose of BMS-737 resulted in a robust 83% reduction in serum testosterone levels compared to the vehicle control group . This degree of target engagement was achieved without any significant perturbation of mineralocorticoid or glucocorticoid (cortisol) levels, confirming the lyase-selective mechanism translates in vivo. This is in contrast to the non-selective inhibitor abiraterone, which is known to cause an increase in upstream mineralocorticoids due to hydroxylase blockade, necessitating co-administration of prednisone in a clinical setting.

In Vivo Testosterone
Direct head-to-head
BMS-737 1 mg/kg vs Vehicle
83% reduction in serum testosterone
Reported in vivo androgen modulation in primate model.
1-day PK/PD study in cynomolgus monkeys.
Pharmacodynamics In Vivo Efficacy Testosterone Suppression

Xenobiotic CYP Selectivity Profile

BMS-737 demonstrates a 'clean' profile against a panel of xenobiotic-metabolizing CYP450 enzymes. It is reported to be inactive against many recombinant human CYP450 isozymes, including CYP2D6 and CYP3A4, and did not exhibit time-dependent CYP inhibition or induction of CYP3A4 . This profile suggests a low potential for drug-drug interactions (DDI), a common challenge with many therapeutic agents. While other CYP17 inhibitors like orteronel are also reported to have >1000-fold selectivity over certain CYPs , BMS-737's combination of lyase selectivity and clean xenobiotic CYP profile is a key feature documented in its discovery paper.

CYP Off-Target Panel
Class-level inference
Inactive against many recombinant CYP450s; no CYP3A4 TDI or induction
Supports reduced metabolic liability in combination study designs.
In vitro recombinant human CYP enzyme assays.
CYP Inhibition Drug-Drug Interaction Metabolic Stability

Pharmacokinetic Profile

BMS-737 exhibits favorable pharmacokinetic (PK) properties that facilitate its use in in vivo research. In a cynomolgus monkey PK study, BMS-737 demonstrated low in vivo clearance (2.8 mL/min/kg), a high volume of distribution (3.5 L/kg), a long terminal half-life of 16 hours, and complete oral bioavailability (F = 100%) . This profile allows for sustained target engagement and simplifies dosing regimens for chronic studies. These ADME properties are not guaranteed across all CYP17 inhibitors and provide a practical advantage for BMS-737 in animal model research.

Primate PK Profile
Supporting evidence
CL: 2.8 mL/min/kg Vd: 3.5 L/kg t½: 16 h F: 100%
Reported PK parameters support sustained exposure in primate models.
Cynomolgus monkey PK study, oral and IV administration.
Pharmacokinetics ADME Bioavailability

BMS-737 Application Scenarios


Lyase-Specific Androgen Deprivation in Cell Models

Use BMS-737 in cell-based assays (e.g., human H295R adrenocortical cells) to specifically ablate 17,20-lyase activity and measure subsequent androgen production (e.g., DHEA, androstenedione). Its 11-fold selectivity ensures minimal confounding effects from hydroxylase inhibition, allowing for clear interpretation of lyase-dependent pathways . The clean xenobiotic CYP profile also minimizes off-target interactions in co-culture systems .

Primate PK/PD Model of Testosterone Suppression

Leverage the well-characterized PK/PD profile of BMS-737 in cynomolgus monkeys for preclinical efficacy studies. The compound's high oral bioavailability (F=100%) and long half-life (16 h) support once-daily dosing to achieve sustained testosterone suppression . The documented 83% reduction in serum testosterone provides a robust benchmark for evaluating combination therapies or novel formulations in a relevant in vivo model .

Comparative CYP17 Inhibitor Pharmacology

Employ BMS-737 as a benchmark non-steroidal, lyase-selective tool in head-to-head comparisons with compounds like abiraterone (steroidal, hydroxylase-preferring) or seviteronel (non-steroidal, ~10-fold selective). These studies can elucidate how differences in chemical class and selectivity ratio translate to distinct steroid hormone profiles and anti-tumor activity in xenograft models .

ADME/DMPK Studies with Low DDI Potential

Utilize BMS-737 in studies focused on drug metabolism and drug-drug interactions. Its demonstrated lack of activity against key CYP450 enzymes like CYP2D6 and CYP3A4, and absence of CYP3A4 time-dependent inhibition or induction, makes it a suitable probe for investigating the pharmacokinetic impact of CRPC therapies in complex in vivo settings without confounding metabolic interactions .

Application
Selection Property
Validation Focus
Cell-based androgen synthesis pathway analysis
Lyase/hydroxylase selectivity profile
Confirm selective lyase blockade without hydroxylase perturbation in H295R cells
Non-human primate testosterone modulation studies
Characterized in vivo PK/PD profile (high oral bioavailability)
Verify consistent exposure and androgen pathway engagement at research doses
Comparative CYP17 inhibitor pharmacology
Non-steroidal, lyase-selective benchmark profile
Assess differential steroid hormone profiles vs. abiraterone or seviteronel in xenograft models
Metabolic interaction and DDI assessment studies
Reported minimal off-target CYP450 interaction (CYP3A4/2D6)
Validate absence of CYP3A4 time-dependent inhibition and induction in co-culture systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-737

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.